molecular formula C14H20FN3O3 B3938329 N,N-diethyl-2-fluoro-5-morpholin-4-yl-4-nitroaniline

N,N-diethyl-2-fluoro-5-morpholin-4-yl-4-nitroaniline

Cat. No.: B3938329
M. Wt: 297.33 g/mol
InChI Key: FLVBYBFNJSRJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-fluoro-5-morpholin-4-yl-4-nitroaniline: is a synthetic organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a nitro group, a fluoro substituent, and a morpholine ring attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-fluoro-5-morpholin-4-yl-4-nitroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Morpholine Introduction: The attachment of the morpholine ring.

    N,N-Diethylation:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-fluoro-5-morpholin-4-yl-4-nitroaniline can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

    Oxidation: Oxidizing agents such as potassium permanganate.

Major Products

    Reduction: Formation of N,N-diethyl-2-amino-5-morpholin-4-yl-4-nitroaniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

N,N-diethyl-2-fluoro-5-morpholin-4-yl-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-fluoro-5-morpholin-4-yl-4-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and the morpholine ring can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-fluoro-4-nitroaniline: Lacks the morpholine ring.

    N,N-diethyl-2-fluoro-5-morpholin-4-yl-aniline: Lacks the nitro group.

    N,N-diethyl-2-chloro-5-morpholin-4-yl-4-nitroaniline: Contains a chloro substituent instead of a fluoro substituent.

Uniqueness

N,N-diethyl-2-fluoro-5-morpholin-4-yl-4-nitroaniline is unique due to the combination of the nitro group, fluoro substituent, and morpholine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

IUPAC Name

N,N-diethyl-2-fluoro-5-morpholin-4-yl-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O3/c1-3-16(4-2)12-10-13(17-5-7-21-8-6-17)14(18(19)20)9-11(12)15/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVBYBFNJSRJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)N2CCOCC2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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